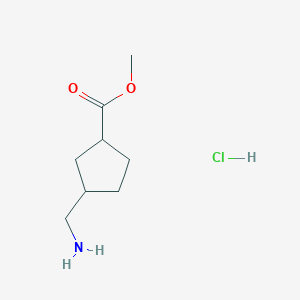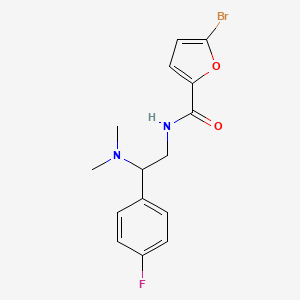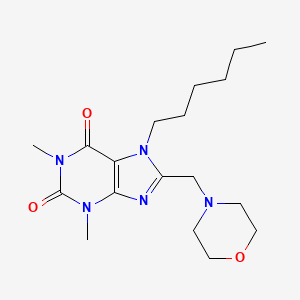![molecular formula C14H15NO3 B2389365 (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid CAS No. 750599-12-3](/img/structure/B2389365.png)
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid, also known as FDP or Furamidine, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The chemical structure of FDP consists of a pyrrole ring, a furan ring, and a propenoic acid group. FDP has been found to exhibit a range of biological activities, including antitumor, antiparasitic, and antiviral effects.
Mechanism of Action
The exact mechanism of action of (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is not fully understood. However, it has been proposed that this compound may exert its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of Trypanosoma brucei by targeting the parasite's kinetoplast DNA. In addition, this compound has been found to inhibit the replication of hepatitis B virus by blocking the activity of the viral reverse transcriptase enzyme.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit DNA synthesis, and inhibit the activity of the enzyme topoisomerase II. In parasites, this compound has been found to inhibit the activity of the enzyme trypanothione reductase, which is involved in the parasite's redox metabolism. This compound has also been found to inhibit the activity of the viral reverse transcriptase enzyme, which is involved in the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases. Additionally, this compound has been shown to have low toxicity in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dose and schedule of this compound treatment, as well as its potential side effects. Another area of interest is the development of this compound as an antiparasitic agent for the treatment of neglected tropical diseases. Finally, further studies are needed to elucidate the exact mechanism of action of this compound in order to better understand its biological effects.
Synthesis Methods
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of furfural with methylamine to form an imine intermediate, which is then reacted with 2,5-dimethylpyrrole-3-carboxaldehyde to form the desired product.
Scientific Research Applications
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. Additionally, this compound has been found to have antiviral activity against a range of viruses, including HIV-1, hepatitis B virus, and influenza A virus.
properties
IUPAC Name |
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-8-12(5-6-14(16)17)11(2)15(10)9-13-4-3-7-18-13/h3-8H,9H2,1-2H3,(H,16,17)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXIYIXQNHJHO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389283.png)
![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)
![methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridi ne-4,3'-indoline]-3-carboxylate](/img/structure/B2389285.png)


![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether](/img/structure/B2389290.png)
![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)



![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
